

Quantitative analysis of Zoxamide in grapes using Zoxamide-d5

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Compound of Interest

Compound Name: Zoxamide-d5

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An effective and robust analytical method for the quantitative analysis of the fungicide Zoxamide in grapes is presented. This method utilizes a stable isotope-labeled internal standard, **Zoxamide-d5**, to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis. The sample preparation employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by sensitive detection and quantification using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4]

This application note provides detailed protocols for sample preparation, instrument operation, and data analysis, making it suitable for implementation in food safety and quality control laboratories. The method has been validated to demonstrate its linearity, accuracy, precision, and limits of detection and quantification.

Introduction

Zoxamide is a benzamide fungicide widely used in viticulture to control oomycete diseases such as downy mildew, which can significantly impact grape yield and quality.[5][6] Due to its application on crops, regulatory bodies have established Maximum Residue Limits (MRLs) for Zoxamide in food products like grapes to protect consumer health.[7] Therefore, sensitive and reliable analytical methods are crucial for monitoring Zoxamide residues.

The complexity of the grape matrix can lead to analytical challenges, including ion suppression or enhancement in mass spectrometry, which can affect the accuracy of quantification.[8][9] The use of a stable isotope-labeled internal standard, such as **Zoxamide-d5**, is a highly

effective strategy to mitigate these matrix effects.[3] **Zoxamide-d5** is an ideal internal standard as it shares identical chemical and physical properties with the target analyte, Zoxamide, but has a different mass, allowing it to be distinguished by the mass spectrometer.[3] It co-elutes with Zoxamide, experiencing the same potential losses during sample preparation and the same ionization effects in the MS source, thus enabling precise correction and highly accurate quantification.[3]

This protocol details a method combining a modified QuEChERS sample extraction and cleanup procedure with LC-MS/MS analysis for the determination of Zoxamide in grapes.

Experimental Protocols

Materials and Reagents

- Standards: Zoxamide ($\geq 98\%$ purity), **Zoxamide-d5** ($\geq 98\%$ purity, isotopic purity $\geq 99\%$).
- Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade).
- Reagents: Formic acid (LC-MS grade), Anhydrous magnesium sulfate (MgSO_4), Sodium chloride (NaCl), Primary Secondary Amine (PSA) sorbent.
- Kits: QuEChERS extraction salt packets (e.g., containing 4 g MgSO_4 and 1 g NaCl) and dispersive SPE (d-SPE) cleanup tubes (e.g., containing 150 mg MgSO_4 and 25 mg PSA).[1]
- Equipment: High-speed homogenizer, centrifuge (capable of ≥ 4000 rpm), vortex mixer, analytical balance, volumetric flasks, pipettes, syringe filters (0.22 μm).

Instrumentation

- Liquid Chromatograph: A UHPLC system capable of binary gradient elution.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Analytical Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm particle size).

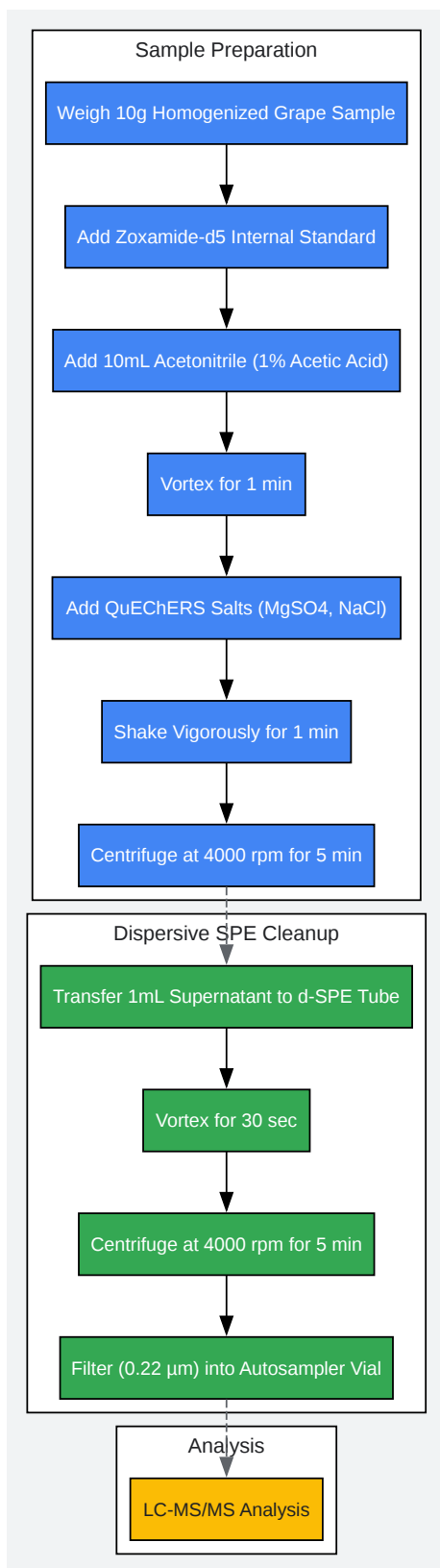
Standard Solution Preparation

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve Zoxamide and **Zoxamide-d5** in methanol to prepare individual stock solutions. Store at -20°C.
- Intermediate Standard Solution (10 µg/mL): Prepare a working solution of Zoxamide by diluting the stock solution in methanol.
- Internal Standard Spiking Solution (1 µg/mL): Dilute the **Zoxamide-d5** stock solution in acetonitrile.
- Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank grape extract with appropriate volumes of the intermediate standard solution and the internal standard spiking solution to achieve a concentration range covering the expected residue levels (e.g., 1 to 200 µg/kg).

Sample Preparation Protocol (QuEChERS)

- Homogenization: Weigh 10 g of a representative grape sample (whole grapes) into a blender or homogenizer. Homogenize until a uniform puree is obtained.[\[1\]](#)[\[10\]](#)
- Extraction:
 - Transfer 10 g of the homogenized grape sample into a 50 mL polypropylene centrifuge tube.[\[1\]](#)[\[11\]](#)
 - Add 100 µL of the 1 µg/mL **Zoxamide-d5** internal standard spiking solution.
 - Add 10 mL of 1% acetic acid in acetonitrile.[\[11\]](#)
 - Cap the tube and vortex vigorously for 1 minute.
 - Add the QuEChERS extraction salts (4 g MgSO₄ and 1 g NaCl).[\[1\]](#)
 - Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.
 - Centrifuge the tube at ≥4000 rpm for 5 minutes.[\[1\]](#)[\[12\]](#)
- Cleanup (Dispersive SPE):

- Transfer 1 mL of the upper acetonitrile supernatant into a d-SPE cleanup tube containing 150 mg MgSO₄ and 25 mg PSA.[\[1\]](#)
- Vortex for 30 seconds.
- Centrifuge at ≥4000 rpm for 5 minutes.
- Final Extract:
 - Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
 - The sample is now ready for LC-MS/MS analysis.



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Caption: Experimental workflow for Zoxamide analysis in grapes.

LC-MS/MS Analysis Protocol

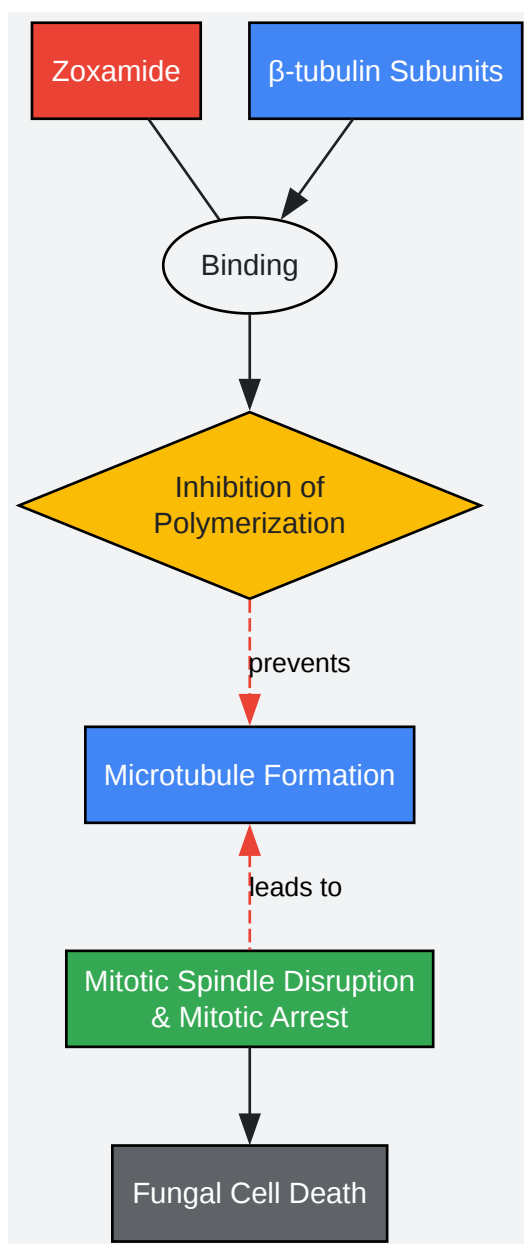
The chromatographic and mass spectrometric parameters should be optimized to achieve good separation and sensitivity.

- LC Conditions:
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Methanol.
 - Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μ L.
 - Column Temperature: 40°C.
- MS/MS Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Positive.
 - Scan Type: Multiple Reaction Monitoring (MRM).
 - Source Parameters: Optimize source temperature, gas flows (nebulizer, drying gas), and capillary voltage according to the specific instrument.
 - MRM Transitions: Specific precursor and product ions for Zoxamide and **Zoxamide-d5** must be determined by infusing standard solutions. The most intense transition is typically used for quantification and a second transition for confirmation.

Mechanism of Action

Zoxamide functions by disrupting cell division in pathogenic fungi. It binds to the β -tubulin protein, which is a fundamental component of microtubules. By binding to β -tubulin, Zoxamide inhibits its polymerization into microtubules. This disruption prevents the formation of the mitotic

spindle, a structure essential for chromosome segregation during mitosis, leading to mitotic arrest and ultimately cell death in the fungus.[3]



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Caption: Zoxamide's mechanism of action on fungal cells.

Data Presentation and Results

The quantitative data for the analysis of Zoxamide and its internal standard, along with the method's performance characteristics, are summarized in the tables below.

Table 1: Optimized LC-MS/MS Parameters for Zoxamide and **Zoxamide-d5**

Analyte	Precursor Ion (m/z)	Product Ion (m/z) (Quantifier)	Product Ion (m/z) (Qualifier)	Dwell Time (ms)	Collision Energy (eV)
Zoxamide	336.0	188.0	159.0	50	20

| **Zoxamide-d5** | 341.0 | 193.0 | 164.0 | 50 | 20 |

Note: The exact m/z values and collision energies may vary slightly between different mass spectrometer instruments and should be optimized accordingly.

Table 2: Method Validation Data Summary

Parameter	Result
Linearity Range	1 - 200 µg/kg
Correlation Coefficient (r ²)	> 0.998
Limit of Detection (LOD)	0.5 µg/kg
Limit of Quantification (LOQ)	1.0 µg/kg[13]
Accuracy (Recovery %)	86% - 114%[13]

| Precision (RSD %) | < 15%[13] |

The validation results demonstrate that the method is highly sensitive, accurate, and precise for the intended purpose.

Conclusion

This application note describes a validated LC-MS/MS method for the quantitative analysis of Zoxamide in grapes. The use of **Zoxamide-d5** as an internal standard effectively compensates for matrix-induced signal variations and procedural losses, ensuring high-quality data. The QuEChERS sample preparation protocol is efficient, requiring minimal solvent and time while providing excellent analyte recoveries.[2][11] The method exhibits good sensitivity, with LOD

and LOQ values well below the typical MRLs set by regulatory authorities, making it a reliable tool for routine monitoring of Zoxamide residues in grapes to ensure food safety and compliance.

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